XLR11 N-(2-fluoropentyl) isomer

Beschreibung

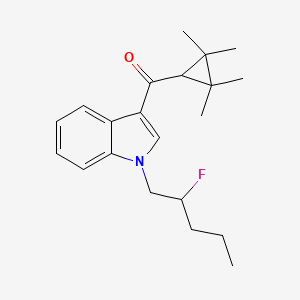

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKOFFDPSCMXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043148 | |

| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-25-4 | |

| Record name | XLR-11 N-(2-fluoropentyl) isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Synthetic Cannabinoid Landscape and Emergence of Novel Analogues

The world of synthetic cannabinoids is vast and ever-expanding, with new compounds frequently identified. uma.pt These substances are often categorized into distinct structural groups, including naphthoylindoles, phenylacetylindoles, and tetramethylcyclopropyl indoles, among others. mdpi.com The primary driver for the creation of these novel analogues is often an attempt to circumvent existing drug laws. nih.gov Manufacturers continually modify the chemical structures of known synthetic cannabinoids, leading to a diverse and challenging environment for forensic chemists and toxicologists. researchgate.net This has necessitated ongoing research to identify and characterize these new psychoactive substances (NPS). scispace.com

Synthetic Chemistry and Chemical Modifications of Xlr11 N 2 Fluoropentyl Isomer

Established Synthetic Routes for Indole-Based Synthetic Cannabinoids

The synthesis of indole-based synthetic cannabinoids, including isomers of XLR-11, generally follows established chemical principles. These methods often involve the construction of the core indole (B1671886) structure followed by the addition of various side chains.

Precursor Compounds and Reaction Mechanisms

The synthesis of compounds like the XLR-11 N-(2-fluoropentyl) isomer typically begins with a substituted indole core. ojp.gov One common strategy involves the N-alkylation of an indole-3-carboxylic acid or a similar indole derivative. diva-portal.orgnih.gov This creates a key intermediate to which the "tail" of the molecule is attached.

Two primary synthetic pathways, often referred to as Route A and Route B, are commonly employed. caymanchem.com In Route A, the amine "head group" is added to the indole or indazole carboxylic acid first, creating a precursor that is one step away from the final product. caymanchem.com Route B involves attaching the alkyl "tail" first, also yielding a precursor that requires one final step. caymanchem.com For the N-(2-fluoropentyl) isomer, this would involve using a 2-fluoropentyl halide.

The acylation of the indole ring at the 3-position is another critical step. This can be achieved through a Friedel-Crafts reaction or by coupling with an appropriate acyl chloride. ojp.govclemson.edu The electron-rich nature of the 3-position of the indole ring makes it susceptible to electrophilic substitution. ojp.gov

Key Reagents, Catalysts, and Reaction Conditions for N-Alkylation

The N-alkylation of the indole core is a fundamental step in the synthesis of many synthetic cannabinoids. diva-portal.orgnih.gov This reaction typically involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.

Common Reagents and Conditions for N-Alkylation:

| Reagent/Catalyst | Function | Typical Conditions |

| Sodium hydride (NaH) | Strong base | Used to deprotonate the indole nitrogen. diva-portal.orgnih.gov |

| Potassium hydroxide (B78521) (KOH) | Base | Often used in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov |

| Alkyl Halide (e.g., 2-fluoropentyl bromide) | Alkylating agent | Provides the N-pentyl side chain. ojp.gov |

| Dimethylformamide (DMF) | Solvent | A common solvent for N-alkylation reactions. diva-portal.org |

| Dimethylaluminum chloride | Lewis acid | Can be used to facilitate acylation. nih.gov |

Strategies for Targeted Chemical Modification and Analog Development

The chemical structure of synthetic cannabinoids is often intentionally modified to alter their properties or to circumvent legal restrictions. These modifications can be systematically explored to understand structure-activity relationships.

Introduction of Fluorine Atoms at Specific Pentyl Chain Positions

The placement of fluorine atoms on the pentyl side chain is a common modification in synthetic cannabinoid design. Terminal fluorination, as seen in the parent compound XLR-11 (which has a 5-fluoropentyl chain), has been shown to increase potency at the CB1 receptor. researchgate.net The synthesis of the N-(2-fluoropentyl) isomer would involve using 1-bromo-2-fluoropentane or a similar precursor during the N-alkylation step. The synthesis of such fluorinated alkyl halides can be achieved from the corresponding alcohols. ojp.gov

Variations in the Indole and Cyclopropyl (B3062369) Moieties

Modifications are not limited to the alkyl chain. The indole core itself can be substituted at various positions (2, 4, 5, 6, and 7) with groups like halogens (chlorine, bromine), methyl, or methoxy (B1213986) groups. ojp.govmdpi.com These substitutions can influence the compound's binding affinity for cannabinoid receptors. For instance, substitutions at the 5-position of the indole ring have been shown to be detrimental to binding and functional activity in some cases. mdpi.com

The acyl group attached to the 3-position of the indole is another point of variation. While XLR-11 features a tetramethylcyclopropyl group, other analogs have incorporated different cyclic structures or aromatic rings like adamantane (B196018) or naphthoyl groups. nih.govclemson.edu The synthesis of these analogs involves using the corresponding acyl chloride in the acylation step. ojp.gov

Chemical Stability and Potential Degradation Pathways in Research Samples

The stability of synthetic cannabinoids is a critical consideration for forensic analysis and research. These compounds can degrade under various conditions, leading to the formation of different chemical entities.

XLR-11 has been shown to be susceptible to thermal degradation, particularly during analysis by gas chromatography-mass spectrometry (GC-MS). caymanchem.comnih.gov This heating process can cause the opening of the cyclopropyl ring, leading to the formation of a characteristic degradant. caymanchem.com This degradant exhibits a prominent fragment ion that is 15 atomic mass units greater than the base peak of the parent XLR-11 molecule, a pattern consistent with a McLafferty rearrangement. caymanchem.com

Studies have indicated that the stability of synthetic cannabinoids is influenced by storage temperature. shareok.org For example, significant degradation of XLR-11 has been observed in biological samples, highlighting the time-sensitive nature of its analysis. shareok.org While some information exists on the stability of XLR-11, with one source suggesting a stability of at least four years under specific storage conditions (-20°C), it is important to note that degradation can be rapid under other conditions. caymanchem.com The degradation of XLR-11 can also occur in biological systems, with metabolites of the thermal degradation product being identified in human urine. nih.govnih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating target analytes from complex matrices and, crucially, from their own structurally similar isomers. Both gas and liquid chromatography offer distinct advantages for the analysis of synthetic cannabinoids.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing the volatile and thermally stable synthetic cannabinoids. nih.gov The separation in GC is based on the compound's volatility and interaction with the stationary phase of the GC column. For XLR11 and its isomers, non-polar columns are often employed.

Research has demonstrated the successful separation of XLR11's fluoroalkyl positional isomers using GC-MS. swgdrug.org In one study, a specific GC method was able to resolve the N-(2-fluoropentyl), N-(3-fluoropentyl), N-(4-fluoropentyl), and the parent XLR11 (N-5-fluoropentyl) isomers based on their distinct retention times. swgdrug.orgwestmont.edu Under specific parameters, XLR-11 (the N-5-fluoropentyl isomer) was found to elute at approximately 14.2 minutes. westmont.edu In another analysis of seized materials from the Jordanian market, XLR-11 was detected with a retention time of 14.00 minutes using a GC-MS method. acs.org

The ability to achieve baseline separation is critical, as these isomers often produce nearly identical mass spectra, making chromatographic resolution the primary means of differentiation.

| Isomer | GC Column | Typical Retention Time (min) | Source |

| XLR11 N-(2-fluoropentyl) isomer | Rtx-5MS | Not specified, but separated from others | swgdrug.org |

| XLR11 N-(3-fluoropentyl) isomer | Rtx-5MS | Not specified, but separated from others | swgdrug.org |

| XLR11 N-(4-fluoropentyl) isomer | Rtx-5MS | Not specified, but separated from others | swgdrug.org |

| XLR11 (N-5-fluoropentyl) | Rtx-5MS | ~14.2 | westmont.edu |

Liquid Chromatography (LC) for Complex Mixture Resolution

Liquid chromatography is highly effective for analyzing a broader range of compounds, including less volatile molecules and complex mixtures found in biological samples. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common configuration for the quantitative analysis of synthetic cannabinoids in matrices like oral fluid and urine. nih.govoup.com

Several studies have developed and validated LC-MS/MS methods for quantifying XLR11 and its metabolites. nih.gov These methods often utilize reversed-phase chromatography with columns such as C18 or Phenyl-Hexyl. nih.govnih.gov For instance, a Kinetex® C18 column with gradient elution has been used effectively. nih.gov Gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is employed to resolve multiple analytes within a single run. nih.govnih.gov A validated method for detecting XLR11 and UR-144 in oral fluid used a UHPLC-MS-MS system, demonstrating its suitability for high-throughput toxicological screening. oup.comresearchgate.net

Methodologies for Isomeric Differentiation (e.g., Regioisomers)

The primary challenge in analyzing XLR11 analogues is the differentiation of regioisomers, such as the N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) variants. swgdrug.orgscispace.com As these compounds have the same mass, their distinction relies heavily on chromatographic separation.

Gas chromatography has proven particularly effective for this purpose. A comprehensive analysis by the Scientific Working Group for Drug Analysis (SWGDRUG) demonstrated the clear separation of the N-2, N-3, N-4, and N-5 fluoropentyl isomers of XLR11 using a standard GC column and temperature program. swgdrug.org This separation is achievable due to subtle differences in the volatility and interaction of each isomer with the stationary phase.

While LC separation can be more challenging, specialized column chemistries and optimized gradient profiles can also resolve positional isomers. rsc.org The use of columns like Phenyl-Hexyl can provide alternative selectivity to standard C18 phases, potentially enhancing the resolution of closely related structures. researchgate.net Ultimately, the combination of chromatographic retention time and mass spectrometric data provides the most confident identification. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of synthetic cannabinoids, providing data on molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. nih.govoup.com This capability is crucial for confirming the elemental composition of an unknown compound. For the this compound, which has the molecular formula C₂₁H₂₈FNO, HRMS can confirm this composition by measuring its mass with a high degree of accuracy, typically with errors of less than 5 parts per million (ppm). lgcstandards.comcaymanchem.com

In studies of XLR-11 metabolism, samples were analyzed by HRMS with a TOF scan, which allowed for the identification of over 25 metabolites. nih.govoup.com The mass shifts of the proposed structures compared to the calculated exact masses were less than 2.7 ppm for all identified metabolites, highlighting the accuracy of the technique. oup.com This precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Source |

| This compound | C₂₁H₂₈FNO | 329.2155 | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce product ions. encyclopedia.pub The resulting fragmentation pattern is characteristic of the molecule's structure and is used for confirmation and identification.

When XLR11 is subjected to fragmentation, it typically breaks at the bonds flanking the central carbonyl group. This process yields diagnostic product ions. Analysis using PaperSpray-MS² has shown that the fragmentation of the XLR11 precursor ion produces key fragments at m/z 125.0961, corresponding to the [C₈H₁₃O]⁺ fragment of the 2,2,3,3-tetramethylcyclopropyl moiety, and m/z 232.1128, corresponding to the [C₁₄H₁₅ONF]⁺ fragment of the fluoropentyl-indole portion. nih.gov

While positional isomers on an alkyl chain often yield very similar fragmentation patterns, subtle differences in ion ratios can sometimes be used for differentiation. nih.gov However, for the fluoropentyl isomers of XLR11, definitive identification typically relies on the combination of a unique chromatographic retention time with the characteristic MS/MS fragmentation pattern. swgdrug.org

| Precursor Ion (m/z) | Fragmentation Process | Characteristic Product Ions (m/z) | Corresponding Fragment | Source |

| 330.223 ([M+H]⁺) | Collision-Induced Dissociation (CID) | 125.0961 | Tetramethylcyclopropyl-carbonyl moiety | nih.gov |

| 330.223 ([M+H]⁺) | Collision-Induced Dissociation (CID) | 232.1128 | 1-(5-fluoropentyl)-1H-indole moiety | nih.gov |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Mass spectrometry (MS) is a cornerstone technique for the identification of synthetic cannabinoids. The choice of ionization technique is critical for obtaining high-quality data, especially for molecules that may be thermally labile. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods widely employed for the analysis of these compounds. thermofisher.comnih.gov

Electrospray Ionization (ESI): ESI is a technique that generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC). It is considered a "soft" ionization method because it imparts minimal energy to the analyte molecule, typically resulting in the formation of a prominent protonated molecule, [M+H]⁺. This is particularly advantageous for preserving the molecular structure and determining the molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) coupled with ESI is frequently used in the study of synthetic cannabinoid metabolism and for the screening of novel psychoactive substances. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for compounds that are less polar and more volatile than those typically analyzed by ESI. In the context of this compound, APCI has been successfully used to generate mass spectra. swgdrug.org The resulting spectra can provide both molecular weight information and characteristic fragmentation patterns useful for structural confirmation. For instance, analysis of the this compound using positive-ion APCI-MS reveals key fragment ions that aid in its identification. swgdrug.orgnih.gov

Table 1: Key Mass Spectrometry Data for this compound This table presents characteristic mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.

| Ion | m/z (Mass-to-Charge Ratio) | Description | Source(s) |

|---|---|---|---|

| [M+H]⁺ | 330.2 | Protonated molecule (calculated for C₂₁H₂₉FNO⁺) | swgdrug.orgnih.gov |

| Fragment Ion | 314 | Putative fragment ion | nih.gov |

| Fragment Ion | 232 | Putative fragment ion | swgdrug.orgnih.gov |

| Fragment Ion | 204 | Putative fragment ion | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex synthetic cannabinoids and their isomers. rsc.orgsemanticscholar.org Unlike mass spectrometry, which provides information about mass and fragmentation, NMR offers detailed insight into the specific arrangement and connectivity of atoms within a molecule. For a compound like this compound, a combination of ¹H, ¹⁹F, and two-dimensional NMR techniques is essential for complete characterization. researchgate.net

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum allows for the differentiation of protons based on their location. swgdrug.org Key regions in the spectrum correspond to:

Aromatic Protons: Signals from the indole ring system.

Aliphatic Protons: Signals from the N-pentyl chain and the tetramethylcyclopropyl group. The proton on the carbon bearing the fluorine atom (the C2 position of the pentyl chain) and the adjacent methylene (B1212753) protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Methyl Protons: Distinct signals corresponding to the four methyl groups on the tetramethylcyclopropyl moiety.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and robust analytical tool. rsc.orgbath.ac.uk The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a sensitive nucleus for NMR analysis. magritek.com Key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: Fluorine chemical shifts span a much broader range than proton shifts, which minimizes the likelihood of signal overlap and simplifies spectral interpretation. icpms.cz

High Sensitivity: The technique is inherently sensitive, allowing for rapid analysis. rsc.org

Lack of Background Interference: In most biological or street samples, there are no naturally occurring fluorine-containing compounds, resulting in a clean spectrum with virtually no background noise. semanticscholar.orgbath.ac.uk

In the spectrum of this compound, the fluorine atom at the C2 position of the pentyl chain will produce a distinct signal. Its chemical shift and multiplicity (splitting pattern) are diagnostic, arising from coupling to the protons on the same carbon (²JHF) and adjacent carbons (³JHF), providing unambiguous confirmation of the fluorine's position along the alkyl chain. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the pentyl chain and the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is crucial for piecing together different fragments of the molecule, for example, by showing a correlation from the protons on the first methylene group of the pentyl chain to the nitrogen-bearing carbon of the indole ring.

Together, these 2D NMR techniques provide an unequivocal and comprehensive assignment of the molecular structure of this compound. researchgate.net

Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups. FTIR is particularly effective at differentiating between isomers that may produce similar mass spectra. frontiersin.orgcaymanchem.com For this compound, an Attenuated Total Reflectance (ATR)-FTIR spectrum would display characteristic absorption bands. swgdrug.orgnih.gov

Table 2: Characteristic FTIR Vibrational Frequencies for this compound This table presents expected infrared absorption bands for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Indole) | swgdrug.orgmarshall.edu |

| ~2960-2850 | C-H Stretch | Aliphatic (Pentyl, Cyclopropyl) | swgdrug.orgmarshall.edu |

| ~1704-1680 | C=O Stretch | Ketone | marshall.edu |

| ~1520 | C=C Stretch | Aromatic Ring | nih.gov |

| ~1230 | C-N Stretch | Aryl-Alkyl Amine | marshall.edu |

| ~1100-1000 | C-F Stretch | Alkyl Fluoride | swgdrug.org |

The presence and exact position of these bands, particularly the strong carbonyl (C=O) absorption and the C-F stretch, provide confirmatory evidence for the structure of this compound. swgdrug.org

Table of Mentioned Compounds

| Common Name/Synonym | Formal Chemical Name |

| This compound | 1-(2-fluoropentyl)-1H-indol-3-ylmethanone |

| XLR11 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| AM-2201 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides a unique "vibrational fingerprint" of a molecule, making it highly suitable for the identification and differentiation of structurally similar compounds like the isomers of XLR11. researchgate.netfrontiersin.org The Raman spectrum arises from the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. These vibrational modes are determined by the specific arrangement of atoms and the bond strengths within the molecule.

For the this compound, the Raman spectrum is expected to exhibit a series of characteristic peaks corresponding to the vibrations of its distinct structural components: the indole ring, the tetramethylcyclopropyl ketone group, and the N-(2-fluoropentyl) chain. While a specific, publicly available Raman spectrum for the N-(2-fluoropentyl) isomer is not readily found in the reviewed literature, a spectrum for the parent compound, XLR-11, is available and provides a basis for predicting the key vibrational modes. swgdrug.org

Expected Characteristic Raman Peaks for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Component |

| 1600-1650 | C=C stretching vibrations | Indole ring |

| 1550-1600 | C=O stretching vibration | Ketone group |

| 1400-1500 | CH₂ and CH₃ bending vibrations | Tetramethylcyclopropyl and pentyl groups |

| 1300-1400 | In-plane C-H bending vibrations | Indole ring |

| 1000-1200 | C-N stretching vibrations | Indole ring and N-alkyl chain linkage |

| 700-800 | C-H out-of-plane bending vibrations | Substituted indole ring |

| 600-750 | C-F stretching vibration | 2-fluoropentyl chain |

This table is predictive and based on general vibrational mode assignments for similar organic compounds and the available spectrum for XLR-11.

The precise position of the fluorine atom on the pentyl chain in the N-(2-fluoropentyl) isomer is expected to induce subtle but detectable shifts in the Raman spectrum compared to other positional isomers (e.g., N-(3-fluoropentyl), N-(4-fluoropentyl), and the parent XLR11 with a 5-fluoropentyl chain). These shifts would likely be observed in the vibrational modes involving the N-alkyl chain, particularly the C-F stretching and bending vibrations. researchgate.net

Recent advancements have demonstrated that combining Raman spectroscopy with chemometric techniques, such as Principal Component Analysis (PCA), can effectively discriminate between even highly similar synthetic cannabinoid structures. rsc.org Furthermore, deep learning algorithms are being developed to enhance the classification accuracy of Raman spectral data for synthetic cannabinoids, enabling precise differentiation of structurally analogous compounds. cas.cn Surface-Enhanced Raman Spectroscopy (SERS) is another promising avenue, offering significantly enhanced signal intensity, which could be pivotal for detecting trace amounts of these substances. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Assessment

UV-Vis spectroscopy is a widely used analytical technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. unodc.org For compounds like the this compound, which possess chromophores such as the indole ring system, UV-Vis spectroscopy serves as a valuable tool for determining concentration and assessing purity. unodc.org

The absorption of UV radiation by the molecule results in the excitation of electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the electronic structure of the molecule. The UV-Vis spectrum of the this compound is expected to be very similar to that of the parent XLR11, given that the primary chromophore, the indole ring, is conserved. However, minor shifts in the λmax values can occur due to the different substitution pattern on the N-alkyl chain.

Available data indicates the following UV absorbance maxima:

XLR11 (N-5-fluoropentyl): 218.8 nm, 246.9 nm, 303.4 nm nih.gov

This compound: 216 nm, 244 nm, 301 nm caymanchem.com

These subtle differences in the absorbance maxima, particularly in the shorter wavelength region, can aid in the differentiation of these positional isomers. nih.gov

The primary application of UV-Vis spectroscopy in this context is for quantitative analysis, which is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Illustrative Data for a UV-Vis Calibration Curve for Quantitative Analysis:

| Concentration (µg/mL) | Absorbance at λmax (e.g., 301 nm) |

| 1.0 | 0.15 |

| 2.5 | 0.38 |

| 5.0 | 0.75 |

| 7.5 | 1.12 |

| 10.0 | 1.50 |

This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance.

This method is particularly useful for assessing the purity of a synthesized batch of the compound or for quantifying the amount of the substance in a seized sample, provided there are no interfering substances that absorb at the same wavelength. researchgate.net

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a critical requirement in forensic and analytical chemistry to ensure the reliability, accuracy, and reproducibility of results. unodc.org For the analysis of this compound and its analogues using techniques like Raman and UV-Vis spectroscopy, a comprehensive validation process must be undertaken. This process typically involves the evaluation of several key parameters.

Key Parameters for Method Validation:

| Parameter | Description | Application in Raman and UV-Vis Analysis |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | For Raman, this involves demonstrating that the spectrum of the target isomer can be distinguished from its other isomers and from common cutting agents or matrix components. For UV-Vis, it involves showing minimal interference from other compounds at the chosen analytical wavelength. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Primarily for quantitative UV-Vis analysis, where a linear relationship between absorbance and concentration is established. For Raman, quantitative applications would also require demonstration of linearity between signal intensity and concentration. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the concentration limits within which the method is considered reliable for quantification. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Determined by analyzing samples with known concentrations (e.g., certified reference materials) and comparing the measured values to the true values. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). | Assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Important for determining the screening capability of the method, especially for trace analysis. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration at which reliable quantitative results can be obtained. researchgate.net |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | For example, assessing the effect of slight variations in laser power or acquisition time in Raman spectroscopy, or pH of the solvent in UV-Vis spectroscopy. |

Quality control (QC) measures are implemented to ensure that a validated method remains in a state of control during routine use. This includes the regular analysis of QC samples, such as certified reference materials or previously characterized in-house materials, alongside unknown samples. Instrument performance must also be periodically verified to ensure consistent and reliable data acquisition. The use of standard operating procedures (SOPs) based on validated methods is fundamental to achieving high-quality, defensible analytical results in the study of novel psychoactive substances. unodc.org

Academic and Research Focus on the Compound

The academic and research focus on XLR11 N-(2-fluoropentyl) isomer has primarily been in the context of forensic and analytical chemistry. caymanchem.combertin-bioreagent.com Its identification and differentiation from other positional isomers are crucial for forensic laboratories. swgdrug.orgcaymanchem.com While the biological and toxicological properties of this specific isomer have not been extensively evaluated, research on its parent compounds provides some insight. caymanchem.com For example, studies on XLR11 have investigated its genotoxic properties and metabolism. researchgate.netnih.gov Research has also been conducted on the cross-reactivity of various XLR11 isomers and metabolites in immunoassays used for drug screening. thermofisher.com

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| Formal Name | 1-(2-fluoropentyl)-1H-indol-3-yl-methanone caymanchem.com |

| CAS Number | 1628690-25-4 caymanchem.com |

| Molecular Formula | C21H28FNO caymanchem.com |

| Molecular Weight | 329.5 g/mol caymanchem.com |

Structural Comparison of Related Compounds

| Compound | N-Alkyl Chain | Key Structural Feature |

| UR-144 | Pentyl | Tetramethylcyclopropyl group nih.gov |

| XLR11 | 5-Fluoropentyl | Tetramethylcyclopropyl group caymanchem.com |

| This compound | 2-Fluoropentyl | Tetramethylcyclopropyl group caymanchem.com |

Pharmacological Characterization and Structure Activity Relationships Sar of Xlr11 N 2 Fluoropentyl Isomer

Cannabinoid Receptor Binding Affinity and Selectivity Profiling

Ligand binding studies are crucial for determining the affinity and selectivity of a compound for its target receptors. These studies typically use radiolabeled ligands to measure how effectively a compound displaces the radioligand from the receptor, with the results often expressed as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value.

Research indicates that the XLR11 N-(2-fluoropentyl) isomer demonstrates a binding affinity for the CB1 receptor that is nearly identical to its non-fluorinated counterpart, UR-144. nih.gov However, it is less potent at the CB1 receptor compared to its parent compound, XLR-11, which has a fluorine atom at the terminal (5th) position of the pentyl chain. nih.gov For context, XLR-11 (the N-5-fluoropentyl isomer) has a reported Ki value of 24 nM at the CB1 receptor. ljmu.ac.uk The terminal fluorination in compounds like XLR-11 is generally observed to increase CB1 receptor potency by approximately two to five times compared to their non-fluorinated analogues. acs.orgresearchgate.net

The tetramethylcyclopropyl group found in the XLR11 chemical series is a key structural feature that generally promotes selectivity for the CB2 receptor. caymanchem.combiorxiv.org While specific binding affinity data for the N-(2-fluoropentyl) isomer at the CB2 receptor is not extensively detailed in the available literature, the parent compound, XLR-11, exhibits a high affinity with a reported Ki value of 2.1 nM. ljmu.ac.uk The N-(3-fluoropentyl) isomer of XLR11 is also noted to have a bias towards the CB2 receptor.

The position of the fluorine atom on the N-pentyl side chain significantly influences the structure-activity relationship (SAR) of XLR11 isomers.

N-(2-fluoropentyl) Isomer : Exhibits CB1 receptor affinity similar to the non-fluorinated UR-144 but is less potent than the N-5-fluoro isomer (XLR-11). nih.gov

N-(3-fluoropentyl) Isomer : This variant is characterized by a notable bias for the CB2 receptor.

N-(4-fluoropentyl) Isomer : Placing the fluorine at the 4-position has been shown to reduce metabolic defluorination when compared to the 5-fluoro isomer.

N-(5-fluoropentyl) Isomer (XLR-11) : The terminal fluorination in the parent XLR-11 compound enhances binding affinity at both CB1 and CB2 receptors compared to non-fluorinated analogues like UR-144. acs.org

Table 1: Comparative Cannabinoid Receptor Binding Affinities of XLR11 Isomers and Related Compounds

| Compound | Fluorine Position | CB1 Receptor Affinity (Ki/IC50) | CB2 Receptor Affinity (Ki) |

|---|---|---|---|

| This compound | 2 | Similar to UR-144; Less potent than XLR-11 nih.gov | Data not specified |

| XLR11 N-(3-fluoropentyl) isomer | 3 | CB2-biased | Data not specified |

| XLR11 (N-5-fluoropentyl) | 5 | Ki = 24 nM ljmu.ac.uk, IC50 = 7.92 nM ljmu.ac.uk | Ki = 2.1 nM ljmu.ac.uk |

| UR-144 (non-fluorinated) | None | Ki = 29 nM ljmu.ac.uk, IC50 = 578.5 nM ljmu.ac.uk | Ki = 4.5 nM ljmu.ac.uk |

Note: Ki and IC50 values are compiled from different studies and experimental conditions may vary.

Functional Characterization of Receptor Agonism and Antagonism

Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and to quantify its efficacy and potency.

A variety of in vitro assays are used to assess the functional activity of synthetic cannabinoids. These include membrane potential assays using a fluorometric imaging plate reader (FLIPR) and [35S]GTPγS binding assays, which measure G-protein activation following receptor stimulation. acs.orgresearchgate.netljmu.ac.uk

Studies on XLR-11 and its analogue UR-144 show they act as full agonists at both CB1 and CB2 receptors. ljmu.ac.uk For instance, in a functional activity assay measuring cellular hyperpolarization, XLR-11 demonstrated an efficacy of 110% at CB1 and 117% at CB2 relative to the reference agonist WIN-55,212-2. ljmu.ac.uk Most potent synthetic cannabinoids, including those in the XLR series, behave as full agonists at both cannabinoid receptors. nih.gov

Table 2: Functional Potency (EC50) of XLR-11 and UR-144

| Compound | CB1 Receptor (EC50) | CB2 Receptor (EC50) | Assay Type | Reference |

|---|---|---|---|---|

| XLR-11 | 98 nM | 83 nM | Hyperpolarization | ljmu.ac.ukwikipedia.org |

| XLR-11 | 159 nM | 145 nM | [35S]GTPγS | ljmu.ac.uk |

| UR-144 | 421 nM | 72 nM | Hyperpolarization | ljmu.ac.uk |

| UR-144 | 98 nM | 334 nM | [35S]GTPγS | ljmu.ac.uk |

Note: EC50 (half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that link to the Gi/o signaling pathway. nih.govresearchgate.net Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn causes a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govresearchgate.net

Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation are a standard method to characterize cannabinoid receptor agonists. nih.gov Studies have shown that most potent synthetic cannabinoids, including the class to which XLR11 isomers belong, effectively inhibit cAMP production, confirming their agonist activity. nih.gov For example, AB-PINACA N-(2-fluoropentyl) isomer, though a different compound, was identified as a partial agonist in a CB1R-dependent cAMP inhibition assay. nih.gov While specific cAMP data for the this compound is not available, its parent compound XLR-11 has been shown to inhibit cAMP with an EC50 value of 3981 nM in one study. ljmu.ac.uk

Table of Compounds Mentioned

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| This compound | (1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| XLR11 | 5F-UR-144, XLR-11 |

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| XLR11 N-(3-fluoropentyl) isomer | (1-(3-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| XLR11 N-(4-fluoropentyl) isomer | (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| AB-PINACA N-(2-fluoropentyl) isomer | N/A |

Interactions with Other G Protein-Coupled Receptors (e.g., GPR18, GPR55)

The pharmacological profile of synthetic cannabinoids is not limited to their interactions with the canonical cannabinoid receptors CB1 and CB2. Research has extended to investigating their effects on other G protein-coupled receptors (GPCRs), such as GPR18 and GPR55, which are sometimes referred to as orphan receptors due to the initial lack of identified endogenous ligands. nih.gov These receptors are also known to interact with cannabinoids. nih.gov

A study investigating a series of synthetic cannabinoids, including the this compound, explored their activity at GPR18 and GPR55. nih.gov The findings indicated that for the tested compounds, no interaction with GPR18 was detected. nih.gov However, some of the derivatives in the series demonstrated activity at GPR55, acting as weak antagonists. nih.gov This is noteworthy as many compounds that are agonists at CB receptors, like CP55,940, exhibit inhibitory effects at GPR55. nih.gov Conversely, CB1 receptor antagonists often behave as agonists at GPR55. nih.gov The co-localization and potential heteromerization of CB1 and GPR55 receptors in the brain suggest a complex interplay that is still being elucidated. nih.gov The identification of novel GPR55 antagonists could provide valuable chemical starting points for future research and drug development. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Impact of N-Alkyl Chain Fluorination on Receptor Selectivity and Potency

The fluorination of the N-alkyl chain is a common structural modification in synthetic cannabinoids, often intended to enhance pharmacological properties. In the case of XLR11, which is the 5-fluoropentyl analog of UR-144, this substitution generally leads to increased potency at the CB1 receptor. mdpi.comacs.orgnih.gov Studies have shown that terminally fluorinated analogs of synthetic cannabinoids like UR-144 (resulting in XLR-11) can exhibit a 2- to 5-fold increase in CB1 receptor potency in vitro. acs.orgnih.gov For instance, the substitution of a fluorine atom for a hydrogen on the terminal carbon of the pentyl chain in JWH-018 to create AM-2201 results in greater CB1 receptor binding affinity. mdpi.com

However, the impact of fluorination is not always straightforward and can depend on the specific assay and whether the evaluation is in vitro or in vivo. While in vitro functional assays often show increased potency for fluorinated compounds, in vivo studies in rats measuring changes in body temperature and heart rate have not demonstrated a consistent trend of increased potency for fluorinated synthetic cannabinoids over their non-fluorinated counterparts. acs.orgnih.gov Despite this, both XLR-11 and its non-fluorinated parent compound, UR-144, are potent full agonists at CB1 and CB2 receptors, with potencies several-fold greater than that of Δ9-THC. nih.gov

The position of the fluorine atom on the alkyl chain is also a critical determinant of activity. The this compound, with fluorine at the second carbon of the pentyl chain, displays a different pharmacological profile compared to its 5-fluoro counterpart (XLR-11). Specifically, the CB1 receptor affinity of the N-(2-fluoropentyl) isomer is nearly identical to that of the non-fluorinated UR-144, but it is less potent than XLR-11. nih.gov

| Compound | Fluorination Position | In Vitro CB1 Potency (EC50) | In Vivo Potency Ranking (Hypothermia) |

| UR-144 | Non-fluorinated | 1959 nM acs.org | Less potent acs.orgnih.gov |

| XLR-11 | 5-fluoro | 494 nM acs.org | More potent than UR-144 acs.orgnih.gov |

| This compound | 2-fluoro | Similar affinity to UR-144 at CB1 nih.gov | Data not available |

Influence of the Tetramethylcyclopropyl Moiety on Receptor Bias

A defining structural feature of XLR11 and its analogs is the tetramethylcyclopropyl ketone group, which replaced the naphthoyl moiety found in earlier generations of synthetic cannabinoids like JWH-018. mdpi.com This structural element has a significant influence on the receptor selectivity profile of these compounds. The tetramethylcyclopropyl group is associated with a preference for the CB2 receptor. researchgate.net

This moiety was initially explored in a series of compounds developed by Abbott Laboratories with the goal of creating selective CB2 agonists for therapeutic applications such as pain treatment. nih.govresearchgate.netswgdrug.org Consequently, N-alkyl-substituted indole-3-yl-tetramethylcyclopropylketones are considered important lead structures for the design of high-affinity and selective CB2 receptor ligands. nih.govresearchgate.net While XLR-11 itself demonstrates high affinity for both CB1 and CB2 receptors, its tetramethylcyclopropyl group contributes to a slight CB2-selectivity. nih.govresearchgate.net This is a key characteristic that distinguishes this chemical family from many earlier synthetic cannabinoids that were often more CB1-selective or non-selective.

Comparative SAR with Non-fluorinated and Differently Fluorinated Analogues

The structure-activity relationships of XLR11 and its isomers can be understood by comparing them to the non-fluorinated parent compound, UR-144, and to isomers with fluorine at different positions on the pentyl chain.

As established, XLR-11 is the 5-fluoropentyl analog of UR-144. mdpi.com The introduction of fluorine at the terminal position generally enhances CB1 potency in vitro. acs.orgnih.gov In contrast, the this compound shows CB1 affinity that is comparable to the non-fluorinated UR-144, indicating that the position of the fluorine atom is crucial for modulating receptor interaction. nih.gov This isomer is also reported to be less potent than the 5-fluoro version, XLR-11. nih.gov

Other positional isomers, such as the N-(3-fluoropentyl) and N-(4-fluoropentyl) isomers of XLR11, have also been synthesized and characterized, highlighting the chemical space that has been explored around this scaffold. swgdrug.org

A comparative study of in vitro functional activity at human CB1 and CB2 receptors for UR-144 and XLR-11 provided the following data:

| Compound | CB1 EC50 (nM) acs.org | CB2 EC50 (nM) acs.org |

| UR-144 | 1959 | 108 |

| XLR-11 | 494 | 83.3 |

This data illustrates that terminal fluorination in XLR-11 enhances potency at both CB1 and CB2 receptors compared to the non-fluorinated UR-144, with a more pronounced effect on CB1 potency.

Metabolic Pathways and Metabolite Profiling of Xlr11 N 2 Fluoropentyl Isomer

In Vitro Metabolic Models for Elucidating Biotransformation Pathways

To understand how the human body processes new synthetic compounds, scientists rely on various in vitro (laboratory-based) models that mimic the metabolic environment of the liver, the primary site of drug metabolism.

Human Hepatocyte Incubation Systems

Incubations using pooled human hepatocytes are considered the gold standard for in vitro drug metabolism studies. nih.govnih.gov These primary liver cells contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a realistic preview of how a compound will be metabolized in the body. nih.gov Studies on the closely related XLR-11 have successfully utilized pooled human hepatocytes to identify a wide array of metabolites. nih.govnih.govnih.govresearchgate.net In these experiments, the parent compound is introduced to a culture of these cells, and samples are analyzed at different time points to track the formation of new chemical entities. nih.govnih.govresearchgate.net This methodology has proven effective in identifying over 25 different metabolites of XLR-11, showcasing the extensive biotransformation this class of compounds undergoes. nih.govnih.govnih.govresearchgate.net

HepaRG Cell Culture Applications in Metabolic Studies

The HepaRG cell line, a human-derived liver cell line, presents a viable alternative to primary hepatocytes. These cells can be differentiated to exhibit morphology and metabolic activities similar to primary human liver cells. researchgate.net Research on XLR-11 has demonstrated the utility of HepaRG cells in identifying key metabolites. nih.gov In one such study, HepaRG cells were incubated with the compound for 48 hours, followed by extraction and analysis of the culture medium, successfully identifying N-(5-hydroxypentyl) and N-pentanoic acid metabolites of XLR-11. researchgate.net

Non-Mammalian Biological Models (e.g., C. elegans) for Comparative Metabolism

The fungus Cunninghamella elegans is a non-mammalian model that has gained traction in metabolic studies due to its expression of cytochrome P450 enzymes, which are crucial for Phase I metabolism in humans. researchgate.net This model has been used to study the metabolism of several synthetic cannabinoids, including XLR-11. researchgate.net C. elegans has been shown to produce a variety of metabolites through processes like hydroxylation, dihydroxylation, carboxylation, and oxidative defluorination, mirroring many of the pathways observed in human models. researchgate.net While there are some differences, such as the absence of glucuronidation (a common Phase II reaction in humans), C. elegans can be a valuable tool for preliminary metabolic screening. researchgate.net

Phase I Biotransformation Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups on the parent molecule, preparing it for further reactions. For synthetic cannabinoids like the XLR-11 series, hydroxylation and oxidative defluorination are key Phase I pathways.

Hydroxylation at Various Positions of the Compound Structure

Based on studies of XLR-11, it is anticipated that the N-(2-fluoropentyl) isomer would undergo extensive hydroxylation at multiple sites on the molecule. For the 5-fluoro isomer, hydroxylation has been observed on the pentyl chain and the tetramethylcyclopropyl (TMCP) ring. nih.gov The resulting hydroxylated metabolites can then be further metabolized.

Table 1: Predicted Hydroxylated Metabolites of XLR-11 N-(2-fluoropentyl) Isomer Based on XLR-11 Data

| Predicted Metabolite Name | Biotransformation | Predicted Site of Modification |

| Hydroxy-XLR-11 N-(2-fluoropentyl) isomer | Monohydroxylation | Pentyl chain or TMCP ring |

| Dihydroxy-XLR-11 N-(2-fluoropentyl) isomer | Dihydroxylation | Pentyl chain and/or TMCP ring |

Oxidative Defluorination and Formation of De-fluorinated Metabolites (e.g., UR-144 analogues)

A critical metabolic pathway for fluorinated synthetic cannabinoids is oxidative defluorination. This process involves the removal of the fluorine atom and its replacement with a hydroxyl group, which is then often further oxidized to a carboxylic acid. In the case of XLR-11, this pathway leads to the formation of metabolites of UR-144, its non-fluorinated parent compound. nih.govnih.govnih.govresearchgate.net For instance, the major metabolite UR-144 pentanoic acid is formed through oxidative defluorination of the 5-fluoropentyl chain followed by oxidation. nih.gov It is therefore highly probable that the XLR-11 N-(2-fluoropentyl) isomer would also undergo oxidative defluorination, leading to the formation of corresponding UR-144 analogues.

Table 2: Predicted De-fluorinated Metabolites of XLR-11 N-(2-fluoropentyl) Isomer Based on XLR-11 Data

| Predicted Metabolite Name | Biotransformation | Parent Compound |

| UR-144 analogue | Oxidative Defluorination | XLR-11 N-(2-fluoropentyl) isomer |

| UR-144 pentanoic acid analogue | Oxidative Defluorination, Carboxylation | XLR-11 N-(2-fluoropentyl) isomer |

Carboxylation and Other Oxidative Conversions (e.g., Hemiketal/Hemiacetal Formation, Internal Dehydration)

The phase I metabolism of the XLR11 N-(2-fluoropentyl) isomer is extensive, involving a variety of oxidative reactions. nih.govresearchgate.netnih.gov Beyond simple hydroxylation, the compound undergoes significant carboxylation. One of the most prominent metabolites identified in human hepatocyte studies is 2'-carboxy-XLR-11 (M27), which is considered a key and specific marker for XLR11 consumption. nih.gov This metabolite shows characteristic fragments at m/z 144 and 232, indicating that the indole (B1671886) moiety and the fluoropentyl chain remain intact during this biotransformation. nih.gov Other carboxylated metabolites have also been identified, highlighting this as a major metabolic pathway. nih.govresearchgate.netresearchgate.net

In addition to carboxylation, less common oxidative conversions contribute to the metabolic profile of XLR11. nih.govresearchgate.net These include the formation of hemiacetals and hemiketals. nih.govresearchgate.netnih.gov For instance, metabolites designated as M7, M9, and M22 have been proposed to be formed via hemiacetal formation. nih.gov Hemiketal formation has also been observed, as in the case of metabolite M24. nih.gov

Furthermore, internal dehydration represents another pathway for the biotransformation of hydroxylated intermediates, leading to metabolites such as M23 and M30. nih.govresearchgate.netnih.gov A particularly significant oxidative reaction is oxidative defluorination, where the fluorine atom on the pentyl chain is replaced, resulting in the formation of metabolites structurally related to UR-144. nih.govresearchgate.netnih.gov This process contributes to a number of identified metabolites, including UR-144 pentanoic acid (M28) and 5-hydroxy-UR-144 (M29). nih.gov

Phase II Conjugation Pathways

Following phase I oxidative modifications, the resulting metabolites of the this compound undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body.

Glucuronidation of Oxidative Metabolites

The primary phase II metabolic route for XLR11 is glucuronidation. nih.govresearchgate.netnih.gov A large number of the phase I oxidative metabolites are further conjugated with glucuronic acid. nih.govresearchgate.netresearchgate.net Studies using human hepatocytes have identified numerous glucuronidated metabolites. nih.gov Among the major metabolites are several hydroxy-XLR-11 glucuronides. nih.govresearchgate.net Acyl glucuronides are also formed; for example, the 2'-carboxy-UR-144 pentanoic acid metabolite is known to form an acyl glucuronide, although these conjugates can be unstable. nih.gov The extensive glucuronidation of various hydroxylated and carboxylated metabolites underscores its importance in the detoxification and clearance of XLR11. nih.govresearchgate.net

Investigation of Other Potential Conjugation Reactions

Investigations into other potential phase II conjugation pathways have yielded clear results. In studies conducted with human hepatocytes, no evidence of sulfate (B86663) or glutathione (B108866) conjugation was found for the metabolites of XLR11. nih.govresearchgate.netnih.gov This indicates a high degree of specificity in the phase II processing of this compound, with glucuronidation being the overwhelmingly predominant pathway.

Identification and Structural Elucidation of Novel Metabolites

The successful identification and structural characterization of the numerous and often novel metabolites of the this compound rely heavily on the application of sophisticated analytical technologies.

Application of High-Resolution Mass Spectrometry and Data Mining Algorithms

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for elucidating the metabolic profile of XLR11. nih.govresearchgate.netnih.gov Researchers have utilized time-of-flight (TOF) mass spectrometers, which provide high mass accuracy, enabling the determination of the elemental composition of metabolites. nih.govresearchgate.net The analytical methods often involve a TOF MS survey scan followed by information-dependent acquisition (IDA) to trigger product ion scans (MS/MS) for structural elucidation. nih.govresearchgate.netnih.gov This approach is enhanced by the use of dynamic background subtraction and mass defect filters to improve the detection of metabolites from the complex biological matrix. nih.govresearchgate.net

To process the vast amount of data generated, specialized data mining algorithms are employed. nih.govresearchgate.netnih.gov Software such as Metabolite Pilot is used to systematically search for potential metabolites by predicting biotransformations and comparing the acquired data against these predictions. nih.govresearchgate.net This combination of HR-MS and advanced data processing allows for the confident identification of over 25 different metabolites of XLR11 in human hepatocyte incubations. nih.govresearchgate.netnih.gov

Chromatographic Retention Time Analysis and Mass Shift Interpretation

In conjunction with mass spectrometry, chromatography is essential for separating the various metabolites prior to detection. Liquid chromatography, typically using a C18 column, is employed to separate compounds based on their physicochemical properties. nih.gov The retention time (RT) of each metabolite provides an additional layer of identification. For instance, in one study, the parent XLR11 compound eluted at 17.3 minutes, while its various metabolites eluted earlier, between 5.75 and 13.85 minutes. nih.govresearchgate.net

The structural elucidation of metabolites is heavily dependent on the interpretation of mass shifts and fragmentation patterns from the MS/MS spectra. The high accuracy of HR-MS allows for mass shifts from the calculated exact mass to be very small (e.g., <2.7 ppm), confirming the elemental composition. nih.govresearchgate.net The fragmentation patterns provide structural information. For example, the analysis of fragments from the 5-hydroxy-UR-144 metabolite (M29) revealed ions at m/z 230, indicating defluorination and hydroxylation on the pentyl side chain, while fragments at m/z 144, 125, and 97 suggested that the indole moiety and the tetramethylcyclopropyl (TMCP) ring were unmodified. nih.gov This detailed analysis of retention times, mass shifts, and fragmentation is crucial for the unambiguous identification of novel metabolites. nih.gov

Table of Identified XLR11 Metabolites and Analytical Data

This interactive table summarizes key data for some of the metabolites identified in human hepatocyte studies. nih.gov

| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Measured m/z |

| M29 | Oxidative defluorination + Hydroxylation | 13.33 | 328.2279 |

| M28 | Oxidative defluorination + Carboxylation | 12.85 | 342.2071 |

| M27 | Carboxylation | 12.47 | 360.1976 |

| M15 | Oxidative defluorination + Carboxylation x2 | 8.95 | 356.1864 |

| M21/18/20 | Hydroxylation + Glucuronidation | 10.42 / 9.97 / 10.22 | 522.2452 |

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| XLR11 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

| This compound | 1-(2-fluoropentyl)-1H-indol-3-ylmethanone |

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| 2'-carboxy-XLR-11 | 2-(3-((2,2,3,3-tetramethylcyclopropyl)carbonyl)-1H-indol-1-yl)-N-fluoropentanoic acid |

| UR-144 pentanoic acid | 5-(3-((2,2,3,3-tetramethylcyclopropyl)carbonyl)-1H-indol-1-yl)pentanoic acid |

| 5-hydroxy-UR-144 | (1-(5-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| 2'-carboxy-UR-144 pentanoic acid | 5-(2-carboxy-3-((2,2,3,3-tetramethylcyclopropyl)carbonyl)-1H-indol-1-yl)pentanoic acid |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| AM2201 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

Comparative Metabolism Across Different Biological Systems and Species

The metabolic fate of the synthetic cannabinoid this compound is complex and varies significantly across different biological systems and species. Understanding these differences is crucial for accurately interpreting toxicological findings and for developing reliable methods to detect its use. Research has employed a variety of models, including in vitro systems like human liver preparations and microbial cultures, as well as in vivo animal models, to elucidate its biotransformation pathways.

The metabolism of XLR11 is extensive, involving numerous phase I and phase II reactions. researchgate.net Generally, structurally similar synthetic cannabinoids tend to follow common metabolic pathways. oup.com For halogenated compounds like XLR11, this includes enzymatic dehalogenation in addition to other modifications. oup.com Studies comparing XLR11 and its non-fluorinated analog, UR-144, confirm that they generate similar, yet distinct, sets of metabolites. oup.com

A primary challenge in studying these compounds is that the parent drug is often present at very low concentrations or is entirely absent in urine, making the identification of major metabolites essential for detection. oup.comresearchgate.net The comparison between different metabolic systems reveals both common pathways and system-specific transformations.

Human vs. Microbial Metabolism

In vitro models are essential for predicting human metabolism, with systems ranging from human-derived preparations to microbial cultures.

Human Hepatocytes: Studies using pooled human hepatocytes are considered a gold standard for in vitro metabolism as they contain the natural complement of phase I and phase II enzymes. researchgate.net In this system, XLR11 undergoes extensive biotransformation, yielding more than 25 different metabolites. nih.govresearchgate.net The primary metabolic reactions include hydroxylation, carboxylation, hemiketal and hemiacetal formation, and internal dehydration. nih.govresearchgate.net A significant pathway is the defluorination of XLR11 to form metabolites of UR-144. nih.govresearchgate.net Subsequently, many of these phase I oxidative metabolites are conjugated with glucuronic acid. nih.gov Notably, no sulfate or glutathione conjugates were observed in these studies. nih.govresearchgate.net Based on mass spectrometry peak areas in hepatocyte incubations, the most abundant metabolites were identified as 2′-carboxy-XLR11, UR-144 pentanoic acid, and 5-hydroxy-UR-144. nih.govresearchgate.net

Cunninghamella elegans (Fungal Model): The fungus Cunninghamella elegans is a well-established microbial model for studying drug metabolism due to its diverse enzymatic capabilities, which can mimic mammalian phase I and II reactions. researchgate.net When incubated with XLR11, C. elegans produced 26 distinct metabolites. researchgate.net The observed transformations included hydroxylation, dihydroxylation, aldehyde formation, carboxylation, and oxidative defluorination. researchgate.net These findings are largely consistent with the phase I pathways seen in human hepatocytes. researchgate.net However, a key difference lies in the phase II conjugation. While humans primarily form glucuronide conjugates, C. elegans produces glucoside conjugates. researchgate.net Furthermore, ester hydrolysis was observed to a much lesser extent in the fungal model compared to what is typically seen in human metabolism. researchgate.net Despite these differences, the fungus successfully produces some major human metabolites of XLR11 in high abundance, demonstrating its potential as a preliminary screening tool. researchgate.net

In Vitro vs. In Vivo Models

Comparing laboratory-based in vitro results with whole-organism in vivo data provides a more complete understanding of a drug's pharmacokinetics.

In Vitro Systems (Human Liver Preparations): As detailed above, in vitro incubation of XLR11 with human hepatocytes or liver microsomes identifies a wide array of potential metabolites. researchgate.netmdpi.com These systems are excellent for elucidating the specific enzymatic pathways involved, such as the roles of various cytochrome P450 (CYP) isoforms in phase I metabolism. mdpi.com The major metabolites identified in these systems, like UR-144 pentanoic acid and various hydroxylated and carboxylated forms of XLR11, serve as crucial targets for developing analytical methods for urine screening. nih.govresearchgate.net However, a limitation of in vitro systems, particularly microsomes, is that they may not fully represent all metabolic pathways, such as those mediated by enzymes not present in the microsomal fraction. frontiersin.org For instance, the enzyme responsible for the primary oxidative defluorination of some fluorinated synthetic cannabinoids may not be located in liver microsomes, leading to discrepancies between in vitro predictions and in vivo findings. frontiersin.org

The following interactive tables summarize the comparative metabolic findings for this compound across different biological systems.

| Metabolic Pathway | Human Hepatocytes (in vitro) | Mouse (in vivo) | Cunninghamella elegans (in vitro) |

|---|---|---|---|

| Hydroxylation | Present | Inferred Present | Present |

| Carboxylation | Present | Inferred Present | Present |

| Oxidative Defluorination | Present | Inferred Present | Present |

| N-Dealkylation | Minor/Not Reported | Inferred Present | Minor/Absent |

| Glucuronidation (Phase II) | Present (Major) | Inferred Present | Absent |

| Glucosidation (Phase II) | Absent | Absent | Present |

| Metabolite | Human Hepatocytes (in vitro) | Cunninghamella elegans (in vitro) |

|---|---|---|

| 2′-carboxy-XLR11 | Major | Present |

| UR-144 pentanoic acid (from defluorination) | Major | Present |

| 5-hydroxy-UR-144 (from defluorination) | Major | Present |

| Hydroxy-XLR11 Glucuronide | Major | Absent |

| Hydroxy-XLR11 Glucoside | Absent | Present |

| XLR11 Aldehyde | Present | Present |

Research on the Prevalence and Monitoring of Xlr11 N 2 Fluoropentyl Isomer in Analytical Contexts

Analytical Surveillance Strategies for Novel Synthetic Cannabinoids

The rapid emergence of new synthetic cannabinoids necessitates dynamic and proactive analytical surveillance strategies. The constant structural modifications, often designed to circumvent existing legislation, demand that laboratories move beyond targeted screening for known compounds. nih.govresearchgate.net A crucial element of modern surveillance is the adoption of non-targeted high-resolution mass spectrometry (HRMS) screening. This approach allows for the retrospective analysis of data, enabling the identification of previously unknown or un-profiled compounds as new threats emerge. researchgate.net

Initial detection often relies on broad-based screening techniques like immunoassay, which can indicate the presence of a class of compounds but may lack specificity and the ability to keep pace with the introduction of new chemical structures. researchgate.netrandoxtoxicology.com Therefore, confirmatory analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential. nih.govscispace.com These methods provide the high degree of selectivity and sensitivity required to identify specific isomers like the XLR11 N-(2-fluoropentyl) isomer. swgdrug.org

Furthermore, the monitoring of online forums and marketplaces, coupled with international information sharing through organizations like the European Union Early Warning System (EU EWS), provides crucial intelligence on emerging trends. researchgate.net This proactive approach allows laboratories to anticipate the arrival of new compounds and develop analytical methods before they become widespread.

Role of Reference Standards in Forensic and Research Laboratories

The accurate identification of any chemical compound in a forensic or research setting is fundamentally reliant on the availability and use of certified reference standards. unodc.org For a specific isomer such as this compound, a corresponding reference standard is indispensable for unambiguous confirmation.

Reference standards serve several critical functions:

Confirmation of Identity: By comparing the analytical data (e.g., retention time, mass spectrum) of an unknown sample to that of a certified reference standard under identical instrumental conditions, a definitive identification can be made. unodc.org

Method Validation: Reference standards are essential for validating analytical methods, ensuring their accuracy, precision, linearity, and limits of detection and quantification. scispace.com

Quantification: In cases where the concentration of a substance needs to be determined, reference standards are used to create calibration curves against which the unknown sample is measured.

The challenge for laboratories lies in the lag between the emergence of a new synthetic cannabinoid and the commercial availability of its reference standard. researchgate.net This gap can hinder the timely identification and prosecution of cases involving novel compounds.

Challenges in Detection and Identification Due to Structural Diversity and Isomerism

The chemical landscape of synthetic cannabinoids is characterized by immense structural diversity. unodc.org Manufacturers frequently alter the core structure, tail, linker, and linked groups of these molecules to create new analogues with similar psychoactive effects but different chemical identities. researchgate.net This constant evolution presents a significant challenge for analytical laboratories.

Isomerism, in particular, complicates detection and identification. Isomers are compounds that have the same molecular formula but different structural arrangements. The this compound and its positional isomers, for instance, will have the same mass-to-charge ratio in a mass spectrometer, making them difficult to distinguish based on this parameter alone. swgdrug.orgojp.gov

To differentiate between isomers, chromatographic separation is crucial. Techniques like gas chromatography (GC) and ultra-high-performance liquid chromatography (UHPLC) can separate isomers based on their different physical and chemical properties, resulting in distinct retention times. scispace.comojp.gov In some cases, even with chromatographic separation, the mass spectra of isomers can be very similar, necessitating the use of additional analytical techniques like infrared spectroscopy (IR) for unambiguous identification. unodc.org

Evolutionary Trends in Synthetic Cannabinoid Structures and Analytical Implications

The structural evolution of synthetic cannabinoids is a direct response to legislative controls. nih.govresearchgate.net The initial wave of JWH-type compounds, characterized by a naphthoylindole core, gave way to a plethora of new structural classes. unodc.org This evolution has included:

Halogenation: The addition of fluorine atoms, as seen in XLR11 (a fluorinated analogue of UR-144), often increases the compound's affinity for cannabinoid receptors. nih.govunodc.org This modification also presents an analytical challenge, as dehalogenation can occur during metabolism, leading to metabolites common to both the fluorinated and non-fluorinated parent compounds. nih.govnih.gov

Core Structure Modification: The indole (B1671886) core has been replaced with other heterocyclic systems like indazole, leading to new families of synthetic cannabinoids. unodc.org

Linker Group Variation: The introduction of different linker groups, such as amides and esters, further expands the structural diversity. unodc.org

These evolutionary trends have significant analytical implications. Laboratories must constantly update their analytical methods and reference standard libraries to keep pace with the changing chemical landscape. The development of broad-spectrum screening methods and the ability to predict and identify metabolites of new compounds are crucial for effective surveillance. researchgate.net The shared metabolic pathways between different synthetic cannabinoids, such as the formation of UR-144 metabolites from XLR-11, further complicate the interpretation of analytical results and highlight the need for sophisticated analytical strategies. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.